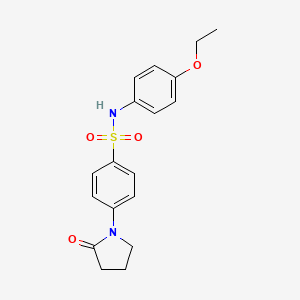

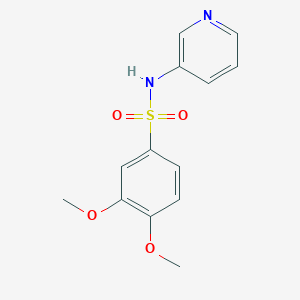

![molecular formula C18H19N3O B5706872 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

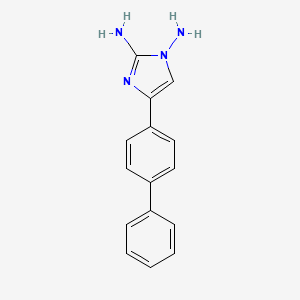

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as BODIPY-FL-Ahx-TMR, is a fluorescent dye that is widely used in scientific research. This compound has a unique chemical structure that allows it to be used in a variety of applications, including imaging and labeling of biological molecules.

Mecanismo De Acción

The mechanism of action of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is based on its fluorescent properties. When excited by a light source, the compound emits a bright and stable fluorescence signal that can be detected and measured. This fluorescence signal allows researchers to visualize and track the movement of biological molecules in real-time. 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence signal.

Biochemical and Physiological Effects

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR has minimal biochemical and physiological effects on biological systems. The compound is non-toxic and does not interfere with the normal function of cells or tissues. However, it is important to note that the use of any fluorescent dye in biological systems can potentially alter the behavior of the molecules being studied. Therefore, researchers must carefully design their experiments to minimize any potential effects of the dye on their results.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is its high fluorescence intensity and photostability. This makes it an ideal choice for experiments that require long-term imaging or tracking of biological molecules. Additionally, the compound is highly soluble in water and can be easily incorporated into biological systems. However, one limitation of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is its relatively high cost compared to other fluorescent dyes. This can make it challenging for researchers with limited budgets to use this compound in their experiments.

Direcciones Futuras

There are several exciting future directions for the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in scientific research. One area of focus is the development of new imaging techniques that use this compound to visualize and track biological molecules in three dimensions. Another area of interest is the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in combination with other fluorescent dyes to study complex biological systems. Additionally, researchers are exploring the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in drug delivery and targeted therapy applications. Overall, the unique properties of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR make it a valuable tool for a wide range of scientific research applications.

Métodos De Síntesis

The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR involves a series of chemical reactions that result in the formation of the final compound. The first step involves the condensation of 4-tert-butylphenylhydrazine with ethyl acetoacetate, followed by the addition of phosphorus oxychloride to form the oxadiazole ring. The resulting compound is then reacted with aniline to form the final product. The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is a complex process that requires careful attention to detail and expertise in organic chemistry.

Aplicaciones Científicas De Investigación

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR has a wide range of applications in scientific research. One of the most common uses of this compound is in fluorescence microscopy, where it is used to label and visualize biological molecules such as proteins, DNA, and RNA. 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is also used in flow cytometry and cell sorting to identify and isolate specific cell populations. Additionally, this compound is used in drug discovery and development to screen for potential drug candidates.

Propiedades

IUPAC Name |

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNGXBBCXIUKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

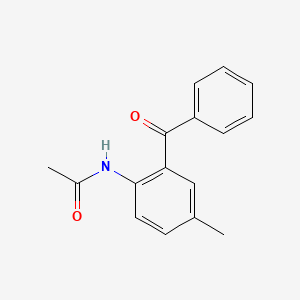

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

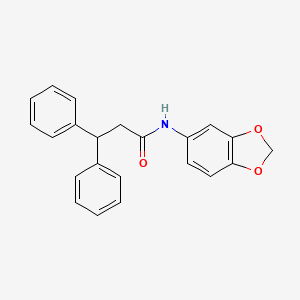

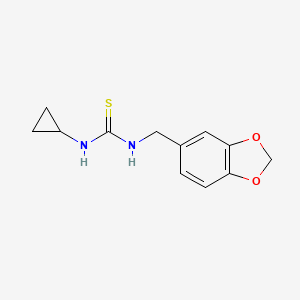

![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)

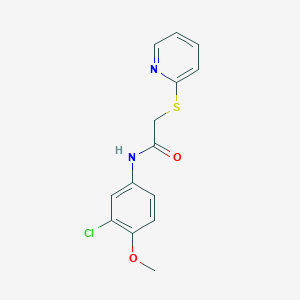

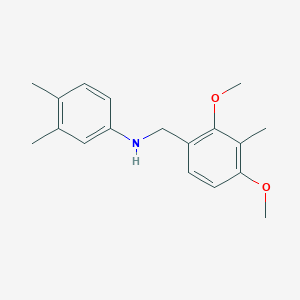

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)

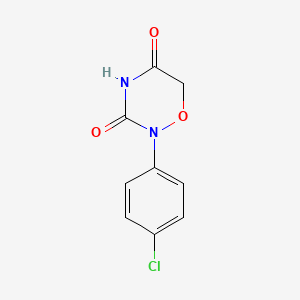

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)